molecular formula C7H9BrN2 B2949195 6-bromo-N,4-dimethylpyridin-3-amine CAS No. 1841079-99-9

6-bromo-N,4-dimethylpyridin-3-amine

Cat. No. B2949195
CAS RN: 1841079-99-9
M. Wt: 201.067
InChI Key: OBTJQOKJVIRTRS-UHFFFAOYSA-N
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Description

6-bromo-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 . The IUPAC name for this compound is N-(6-bromo-3-pyridinyl)-N,N-dimethylamine . The InChI code for this compound is 1S/C7H9BrN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 6-bromo-N,4-dimethylpyridin-3-amine can be represented by the SMILES string CC1=CC(Br)=NC(C)=C1N . This indicates that the compound contains a pyridine ring with bromine and dimethylamine substituents.


Physical And Chemical Properties Analysis

6-bromo-N,4-dimethylpyridin-3-amine is a white to off-white solid . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351 , suggesting measures to prevent exposure and procedures to follow in case of contact .

properties

IUPAC Name

6-bromo-N,4-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(8)10-4-6(5)9-2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTJQOKJVIRTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,4-dimethylpyridin-3-amine

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